

# Cefmatilen: In Vivo Efficacy in Murine Infection Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo efficacy of **Cefmatilen** (formerly known as S-1090), an oral cephalosporin antibiotic. The data and protocols presented here are compiled from preclinical studies in murine infection models, offering valuable insights for further research and development. **Cefmatilen** has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[1][2]

## I. Quantitative Efficacy Data

The in vivo efficacy of **Cefmatilen** has been evaluated in various murine infection models, including systemic, respiratory tract, and urinary tract infections. The following tables summarize the 50% effective dose (ED<sub>50</sub>) of **Cefmatilen** compared to other oral cephalosporins.

# Table 1: Efficacy of Cefmatilen in Systemic Murine Infection Models



| Pathogen                        | Strain   | Cefmatilen<br>(S-1090)<br>ED₅₀<br>(mg/kg) | Cefixime<br>ED <sub>50</sub><br>(mg/kg) | Cefaclor<br>ED₅₀<br>(mg/kg) | Cefteram<br>ED50<br>(mg/kg) |
|---------------------------------|----------|-------------------------------------------|-----------------------------------------|-----------------------------|-----------------------------|
| Staphylococc<br>us aureus       | Smith    | 0.88                                      | >100                                    | 18.3                        | 2.95                        |
| Staphylococc<br>us aureus       | No. 22   | 1.10                                      | >100                                    | 16.5                        | 3.20                        |
| Streptococcu<br>s pyogenes      | C203     | 0.19                                      | 0.44                                    | 1.25                        | 0.35                        |
| Streptococcu<br>s<br>pneumoniae | Type III | 0.44                                      | 1.13                                    | 1.80                        | 0.59                        |
| Haemophilus<br>influenzae       | No. 11   | 2.10                                      | 1.55                                    | 18.0                        | 2.90                        |
| Escherichia<br>coli             | O-111    | 1.33                                      | 0.65                                    | 29.5                        | 1.83                        |
| Klebsiella<br>pneumoniae        | NCTC418  | 1.85                                      | 0.55                                    | >100                        | 1.95                        |
| Proteus<br>mirabilis            | No. 2    | 2.45                                      | 1.05                                    | 11.5                        | 2.30                        |
| Proteus<br>vulgaris             | No. 1    | 3.10                                      | 1.30                                    | 81.5                        | 3.20                        |

Data sourced from Tsuji M, et al. Antimicrob Agents Chemother. 1995.

# Table 2: Efficacy of Cefmatilen in Murine Respiratory Tract Infection Models



| Pathogen                        | Strain   | Cefmatilen<br>(S-1090)<br>ED <sub>50</sub><br>(mg/kg) | Cefixime<br>ED <sub>50</sub><br>(mg/kg) | Cefacior<br>ED <sub>50</sub><br>(mg/kg) | Cefteram<br>ED₅₀<br>(mg/kg) |
|---------------------------------|----------|-------------------------------------------------------|-----------------------------------------|-----------------------------------------|-----------------------------|
| Streptococcu<br>s<br>pneumoniae | Type III | 1.45                                                  | 4.80                                    | 13.0                                    | 2.95                        |
| Haemophilus<br>influenzae       | No. 11   | 1.95                                                  | 3.15                                    | 36.5                                    | 4.15                        |

Data sourced from Tsuji M, et al. Antimicrob Agents Chemother. 1995.

**Table 3: Efficacy of Cefmatilen in Murine Urinary Tract** 

Infection Models

| Pathogen             | Strain | Cefmatilen<br>(S-1090)<br>ED <sub>50</sub><br>(mg/kg) | Cefixime<br>ED₅₀<br>(mg/kg) | Cefaclor<br>ED₅₀<br>(mg/kg) | Cefteram<br>ED₅₀<br>(mg/kg) |
|----------------------|--------|-------------------------------------------------------|-----------------------------|-----------------------------|-----------------------------|
| Escherichia<br>coli  | O-111  | 4.20                                                  | 2.95                        | >100                        | 6.80                        |
| Proteus<br>mirabilis | No. 2  | 3.75                                                  | 3.10                        | 29.5                        | 5.20                        |

Data sourced from Tsuji M, et al. Antimicrob Agents Chemother. 1995.

# II. Experimental Protocols

The following are detailed protocols for the murine infection models used to assess the in vivo efficacy of **Cefmatilen**.

## **Systemic Infection Model**

This model evaluates the efficacy of antibiotics in treating generalized bacteremia.



#### Protocol:

- Animals: Male ICR mice, 4 weeks old, weighing approximately 20g.
- Bacterial Strains: Pathogens are cultured on appropriate agar media (e.g., Trypticase soy agar for staphylococci and streptococci, chocolate agar for H. influenzae, and MacConkey agar for Enterobacteriaceae).
- Inoculum Preparation: Bacterial colonies are suspended in sterile saline. For most strains, a 5% (wt/vol) mucin suspension is used as a suspending medium to enhance virulence. The final bacterial concentration is adjusted to be lethal for untreated mice within 24 to 48 hours.
- Infection: Mice are inoculated intraperitoneally (i.p.) with 0.5 ml of the bacterial suspension.
- Treatment: **Cefmatilen** and comparator antibiotics are suspended in 0.5% carboxymethyl cellulose solution. A single oral dose is administered 1 hour post-infection.
- Endpoint: The survival of the mice is monitored for 7 days post-infection.
- Data Analysis: The 50% effective dose (ED50) is calculated using the probit method.

### **Respiratory Tract Infection Model**

This model assesses the efficacy of antibiotics in treating pneumonia.

#### Protocol:

- Animals: Male ICR mice, 4 weeks old, weighing approximately 20g.
- Bacterial Strains:Streptococcus pneumoniae Type III and Haemophilus influenzae No. 11 are used.
- Inoculum Preparation: Bacteria are cultured and suspended in brain heart infusion broth.
- Infection: Mice are anesthetized with ether and inoculated intranasally with 0.05 ml of the bacterial suspension.
- Treatment: Antibiotics are administered orally twice, at 4 and 8 hours post-infection.



- Endpoint: The survival of the mice is observed for 10 days post-infection.
- Data Analysis: The ED<sub>50</sub> is calculated based on the survival data.

## **Urinary Tract Infection Model**

This model evaluates the efficacy of antibiotics in treating pyelonephritis.

#### Protocol:

- Animals: Female ICR mice, 5 weeks old, weighing approximately 25g.
- Bacterial Strains: Escherichia coli O-111 and Proteus mirabilis No. 2 are used.
- Inoculum Preparation: Bacteria are cultured in brain heart infusion broth.
- Infection: Mice are anesthetized, and a small abdominal incision is made to expose the bladder. The bacterial suspension is injected directly into the bladder.
- Treatment: A single oral dose of the antibiotic is administered 24 hours post-infection.
- Endpoint: Four days after treatment, the mice are euthanized, and the kidneys are aseptically removed and homogenized. The number of viable bacteria in the kidney homogenates is determined by plating on appropriate agar.
- Data Analysis: The ED<sub>50</sub> is calculated as the dose that reduces the bacterial count in the kidneys by 50% compared to the untreated control group.

### **III. Visualized Workflows**

The following diagrams illustrate the experimental workflows for the described murine infection models.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefmatilen Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Cefmatilen: In Vivo Efficacy in Murine Infection Models -Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668855#in-vivo-efficacy-of-cefmatilen-in-murine-infection-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





